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Abstract

Petrelintide (ZP8396) is a novel, long-acting amylin analog exhibiting dual agonistic activity on
both the amylin and calcitonin receptors.[1][2][3] Developed for once-weekly subcutaneous
administration, petrelintide is under investigation for the management of obesity and type 2
diabetes.[1][4] Preclinical and clinical data suggest that petrelintide can induce significant
weight loss with a favorable tolerability profile, particularly concerning gastrointestinal side
effects, when compared to glucagon-like peptide-1 (GLP-1) receptor agonists.[5][6] This
technical guide provides an in-depth overview of the core pharmacology of petrelintide,
focusing on its dual receptor agonism, supported by quantitative data, detailed experimental
methodologies, and visual representations of its mechanism of action.

In Vitro Pharmacology: Receptor Potency and
Signaling

Petrelintide's mechanism of action is rooted in its potent and balanced activation of amylin and
calcitonin receptors.[2] The amylin receptors (AMY1, AMY2, and AMY3) are heterodimers,
composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins
(RAMPS).[7]

Receptor Activation Potency
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Functional activity of petrelintide and its analogues has been quantified through in vitro cAMP
accumulation assays in COS-7 cells expressing the human amylin receptor subtype 3 (AMY3R)
or the human calcitonin receptor (CTR).[3]

Compound hAMY3R EC50 (nM) hCTR EC50 (nM)

[Value not explicitly stated, but [Value not explicitly stated, but

Petrelintide Analogue (Proline noted as having a 3-4 fold noted as having an approx. 7-

at position 37) increase in potency vs. native fold increase in potency vs.
tyrosine] native tyrosine]

Human Amylin [EC50 Value] [EC50 Value]

Salmon Calcitonin [EC50 Value] [EC50 Value]

Data derived from cAMP
accumulation assays in COS-7
cells.[3]

Experimental Protocol: cAMP Accumulation Assay

This protocol is a representative method for determining the potency of petrelintide in
stimulating cAMP production.

Objective: To quantify the EC50 of petrelintide at the human AMY3 and calcitonin receptors.
Materials:

e COS-7 cells[6]

» Expression vectors for human calcitonin receptor and RAMP3

e Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin[6]

o Lipofectamine LTX Reagent[8]

e Opti-MEM | Reduced Serum Medium|8]
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e AlphaScreen cAMP Assay Kit[3]

o Petrelintide and reference compounds (e.g., human amylin, salmon calcitonin)
Procedure:

e Cell Culture and Transfection:

o Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a 5% CO2 incubator.[6]

o For the AMY3R assay, co-transfect COS-7 cells with plasmids encoding the human
calcitonin receptor and human RAMP3 using Lipofectamine LTX reagent according to the
manufacturer's protocol. For the CTR assay, transfect with the calcitonin receptor plasmid
alone.[3][8]

o Seed the transfected cells into 96-well plates at a density of 30,000-40,000 cells per well
and culture for 24 hours.[3]

e Compound Stimulation:
o Prepare serial dilutions of petrelintide and reference compounds in assay buffer.
o Aspirate the culture medium from the cells and add the compound dilutions.

o Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cCAMP
production.[9]

e CAMP Detection:

o Lyse the cells and measure intracellular cAMP levels using the AlphaScreen cAMP Assay
kit following the manufacturer's instructions.[3][10] This assay is based on the competition
between endogenous cAMP and a biotinylated cAMP probe for binding to an antibody-
coated acceptor bead.[11]

o Data Analysis:
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o Generate concentration-response curves and calculate EC50 values using non-linear
regression analysis.

Signaling Pathways

Activation of both amylin and calcitonin receptors by petrelintide initiates intracellular signaling
cascades primarily through Gs and Gq proteins.

Gs Pathway: The coupling of the activated receptor to Gs stimulates adenylyl cyclase,
leading to an increase in intracellular cyclic AMP (cCAMP).[12] cAMP, in turn, activates Protein
Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular
response.

Gq Pathway: The Gq protein pathway involves the activation of phospholipase C (PLC),
which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate
(IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores,
while DAG activates Protein Kinase C (PKC).

MAPK/ERK Pathway: Downstream of both Gs and Gq activation, the mitogen-activated
protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can be activated,
playing a role in cell growth, differentiation, and survival.[13]

Cell Membrane

Intracellular Signaling

Amylin Receptor
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Cyclase
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Petrelintide's dual receptor activation and downstream signaling pathways.
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Experimental Protocol: ERK1/2 Phosphorylation Assay
(Representative)

While specific data for petrelintide's effect on ERK phosphorylation is not publicly available,
this Western blot protocol is a standard method to assess this signaling pathway.

Objective: To determine if petrelintide induces phosphorylation of ERK1/2 in receptor-
expressing cells.

Materials:

Receptor-expressing cells (e.g., transfected HEK293 or COS-7 cells)

o Serum-free culture medium

o Petrelintide

o Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
o HRP-conjugated secondary antibody

o Chemiluminescent substrate

e Western blotting equipment and reagents

Procedure:

o Cell Culture and Starvation:

o Culture cells to 80-90% confluency.

o Serum-starve the cells overnight to reduce basal ERK phosphorylation.[14]

e Agonist Stimulation:
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o Treat cells with various concentrations of petrelintide for different time points (e.g., 5, 10,
30 minutes) at 37°C.[14]

e Cell Lysis:

o Wash cells with ice-cold PBS and lyse with lysis buffer.

o Centrifuge the lysates to pellet cell debris and collect the supernatant.
e Western Blotting:

o Determine protein concentration of the lysates.

o

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

[e]

Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight
at 4°C.

[e]

Wash and incubate with the HRP-conjugated secondary antibody.

(¢]

Detect the signal using a chemiluminescent substrate.[14]
o Data Analysis:

o Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for
protein loading.

o Quantify band intensities to determine the fold-change in ERK phosphorylation relative to
untreated controls.

Preclinical In Vivo Efficacy

The effects of petrelintide on food intake and body weight have been evaluated in diet-induced
obese (DIO) rats.

Food Intake and Body Weight Reduction in DIO Rats

In a 30-day study, DIO rats with ad libitum access to both standard chow and a high-fat diet
were treated with petrelintide.[15]
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Treatment Group

Dosing Regimen

Change in Body

Cumulative High-

Weight (%) Fat Diet Intake (g)
Vehicle Q2D +3.3 834
Liraglutide 5 nmol/kg BID -0.1 796
Petrelintide 2 nmol/kg Q2D -4.1 646
Petrelintide 10 nmol/kg Q4D -7.8 576

Data are presented as
mean values. Q2D:
every second day;
Q4D: every fourth
day; BID: twice daily.
[15]

Petrelintide demonstrated a significant and dose-dependent reduction in body weight, which
was primarily driven by a selective decrease in the intake of the high-fat diet, with no significant
change in chow consumption.[15] Furthermore, petrelintide showed a preferential reduction in
fat mass while preserving lean mass.[16]

Experimental Protocol: In Vivo Study in DIO Rats

This protocol outlines a representative methodology for evaluating the effects of petrelintide
on food intake and body composition in a DIO rat model.

Objective: To assess the impact of petrelintide on body weight, food preference, and body
composition in DIO rats.

Materials:
o Male Sprague-Dawley or Wistar rats[17]
» Standard chow diet and high-fat diet (e.g., 45-60% kcal from fat)[17]

o Petrelintide, liraglutide, and vehicle solutions
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» Metabolic cages for food intake monitoring
o EchoMRI for body compaosition analysis
Procedure:

 Induction of Obesity:

o House rats individually and provide ad libitum access to a high-fat diet for a period of 8-12
weeks to induce obesity.[18] A control group is maintained on a standard chow diet.

e Treatment Administration:

o Randomize DIO rats into treatment groups (e.g., vehicle, liraglutide, and different doses of
petrelintide).[15]

o Administer the compounds via subcutaneous injection at the specified dosing regimens for
the duration of the study (e.g., 30 days).[15]

» Data Collection:
o Monitor body weight and food intake (both chow and high-fat diet) daily.

o Measure body composition (fat mass and lean mass) at baseline and at the end of the
study using EchoMRI.[16]

o Data Analysis:

o Calculate the change in body weight, cumulative food intake, and changes in fat and lean
mass for each treatment group and compare to the vehicle control group.
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Workflow for preclinical evaluation of petrelintide in DIO rats.
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Experimental Protocol: Oral Glucose Tolerance Test
(OGTT) in Rats

This is a representative protocol to assess the effect of petrelintide on glucose metabolism.
Objective: To evaluate the impact of petrelintide treatment on glucose tolerance in DIO rats.
Procedure:

o Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.[19]

» Baseline Glucose: Take a baseline blood sample from the tail vein to measure fasting blood
glucose.[19]

¢ Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral
gavage.[16]

e Blood Sampling: Collect blood samples at various time points post-glucose administration
(e.g., 15, 30, 60, and 120 minutes).[19]

¢ Glucose Measurement: Measure blood glucose concentrations at each time point using a
glucometer.

o Data Analysis: Plot blood glucose levels over time and calculate the area under the curve
(AUC) to assess glucose tolerance.

Clinical Efficacy and Safety

Petrelintide has demonstrated promising weight loss efficacy and a favorable safety profile in
early-stage clinical trials.

Phase 1b Multiple Ascending Dose (MAD) Trial

This 16-week trial evaluated multiple ascending doses of petrelintide in participants with a
median baseline BMI of 29.9 kg/m 2.[1]
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Maintenance Dose

Mean Body Weight
Reduction (%)

Placebo-Adjusted Weight
Reduction (%)

2.4 mg 4.8 3.1
4.8 mg 8.6 6.9
9.0 mg 8.3 6.6
Placebo 1.7 N/A

Data from a 16-week Phase 1b
MAD trial.[1]

Safety and Tolerability

Petrelintide was generally well-tolerated in the Phase 1b trial.[1]

Adverse Event Petrelintide (All Doses) Placebo
Gastrointestinal Disorders

Nausea 17-33% 17%
Vomiting One participant (moderate) 0%
Diarrhea Two participants (mild) 0%
General

Serious or Severe AEs 0 0

Data from a 16-week Phase 1b
MAD trial.[5]

The incidence of gastrointestinal side effects was notably low, with most events being mild.[1]

This favorable tolerability profile may position petrelintide as a viable alternative to incretin-

based therapies.[5]

Conclusion
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Petrelintide's dual agonism on amylin and calcitonin receptors presents a compelling
mechanism for weight management. Its ability to potently activate these receptors translates to
significant, dose-dependent weight loss in both preclinical models and human subjects,
primarily through a reduction in high-fat food intake and an increase in satiety. The favorable
gastrointestinal tolerability profile observed in clinical trials is a key differentiator from existing
obesity therapies. Further investigation in ongoing Phase 2 trials will be crucial in fully
elucidating the therapeutic potential of petrelintide as a foundational treatment for obesity and
related metabolic disorders.[20]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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